molecular formula C10H12BrN B1374082 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 886365-45-3

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B1374082
CAS No.: 886365-45-3
M. Wt: 226.11 g/mol
InChI Key: RMWFLRDIGQIIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline (CAS: 2649263-32-9) is a brominated tetrahydroisoquinoline (THIQ) derivative characterized by a bromine atom at the 6-position and a methyl group at the 3-position of its heterocyclic scaffold. This compound is synthesized via chemoenzymatic methods or multi-step organic reactions, as inferred from analogous THIQ derivatives in the literature .

Properties

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWFLRDIGQIIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-45-3
Record name 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution: Products include azido, cyano, and amino derivatives.

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

Scientific Research Applications

Pharmacological Properties

6-Bromo-3-methyl-THIQ exhibits several pharmacological properties that make it a candidate for drug development:

  • Antitumor Activity : Research has indicated that derivatives of tetrahydroisoquinoline can exhibit significant antitumor effects. For instance, compounds similar to 6-bromo-THIQ have shown inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
  • Neuroprotective Effects : Isoquinoline derivatives are known to interact with neurotransmitter systems. Studies suggest that 6-bromo-THIQ may influence dopaminergic pathways, potentially offering neuroprotective benefits in neurodegenerative diseases .
  • Muscle Contractility Modulation : In vitro studies have demonstrated that isoquinoline derivatives can modulate muscle contractility by affecting calcium ion release and receptor activity. This property could be useful in developing treatments for muscle-related disorders .

Case Studies

Several studies have explored the applications of 6-bromo-3-methyl-THIQ:

Antitumor Efficacy

A study evaluated the antitumor activity of THIQ derivatives against multiple cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, suggesting their potential as chemotherapeutic agents .

CompoundCell LineIC50 Value (µM)
6-Bromo-THIQMCF-715
6-Bromo-THIQNCI-H46020

Neuroprotective Studies

Research focused on the neuroprotective effects of THIQ derivatives indicated that they could mitigate oxidative stress in neuronal cells. The mechanism involves the modulation of mitochondrial function and reduction of reactive oxygen species .

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

Key structural distinctions among THIQ derivatives include substitution patterns (position, number, and type of functional groups), which critically influence reactivity, bioavailability, and biological activity. Below is a comparative analysis:

Compound Substituents Key Properties/Applications Reference
6-Bromo-3-methyl-THIQ 6-Br, 3-CH₃ Potential health supplement; precursor for enzyme/hormone synthesis. Limited toxicity data.
1-Phenyl-THIQ 1-Ph Intermediate for solifenacin (overactive bladder drug); enantioselective synthesis via MAO-N.
ADTIQ 1-Ac, 6,7-(OH)₂ Linked to Parkinson’s disease; detected in brain tissues of PD patients.
2-Alkyl-THIQ (e.g., 2-dodecyl-THIQ) 2-CnH₂n+1, 6,7-(OAc)₂ or (OH)₂ Dual antifungal and contraceptive activity; alkyl chain length modulates efficacy.
8-Bromo-6-methoxy-THIQ 8-Br, 6-OCH₃ Positional isomer of 6-Bromo-THIQ; synthetic routes emphasize regioselective bromination.
6-Trifluoromethyl-THIQ 6-CF₃ Electron-withdrawing group enhances metabolic stability; used in drug discovery.

Physicochemical Properties

  • Electronic Effects : Bromine (electron-withdrawing) at C6 decreases electron density, enhancing susceptibility to nucleophilic attack compared to methoxy or methyl groups .
  • Steric Considerations : 3-Methyl substitution in 6-Bromo-3-methyl-THIQ may hinder axial interactions in enzyme binding pockets, contrasting with smaller substituents (e.g., hydroxy in ADTIQ) .

Biological Activity

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline (6-Br-THIQ) is a member of the tetrahydroisoquinoline family, a class of compounds known for their diverse biological activities. This article delves into the biological properties of 6-Br-THIQ, focusing on its mechanisms of action, therapeutic potential, and structural characteristics that influence its activity.

Structural Characteristics

6-Br-THIQ is characterized by a chiral structure with a bromine atom at the 6th position and a methyl group at the 3rd position on the tetrahydroisoquinoline skeleton. Its molecular formula is C9H10BrNC_9H_{10}BrN with a molar mass of 226.11 g/mol. The unique substitution pattern significantly affects its reactivity and biological interactions due to electronic and steric effects from the bromine atom.

Antimicrobial Properties

Research indicates that tetrahydroisoquinolines exhibit antimicrobial properties against various pathogens. For instance, 6-Br-THIQ has been studied for its effectiveness against bacterial strains and fungi. The presence of the bromine atom enhances its interaction with microbial targets, potentially increasing its efficacy compared to analogs with different halogen substitutions .

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective effects in models of neurodegenerative diseases. Studies suggest that 6-Br-THIQ can modulate neurotransmitter systems and may protect neuronal cells from oxidative stress and apoptosis. Its ability to interact with specific receptors and enzymes involved in neurodegenerative pathways makes it a candidate for further pharmacological exploration .

The mechanisms through which 6-Br-THIQ exerts its biological effects involve interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes associated with disease pathways, thereby altering cellular processes.
  • Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing signaling pathways critical for neuronal health.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the structure of tetrahydroisoquinolines can enhance their biological activity. For 6-Br-THIQ:

Structural Feature Impact on Activity
Bromine SubstitutionIncreases reactivity and potential for binding to biological targets
Methyl GroupInfluences steric hindrance and receptor affinity

The unique bromine substitution at the 6th position is particularly noted for enhancing the compound's selectivity towards certain molecular targets compared to its chloro-, fluoro-, or iodo-substituted analogs.

Case Studies

  • Antimicrobial Activity : A study demonstrated that 6-Br-THIQ exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming several related compounds in efficacy tests .
  • Neuroprotection : In vitro studies showed that 6-Br-THIQ could protect neuronal cells from glutamate-induced toxicity, suggesting its potential role in treating conditions like Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, and how can reaction yields be improved?

Methodological Answer : The synthesis of brominated tetrahydroisoquinolines typically involves cyclization of phenethylamine derivatives followed by bromination. For 6-Bromo-3-methyl analogs, regioselective bromination at the 6-position is critical. A two-step approach may include:

Mannich cyclization : Reacting 3-methyl-phenethylamine with formaldehyde to form the tetrahydroisoquinoline scaffold .

Electrophilic bromination : Using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C) to achieve selective bromination. Reaction monitoring via TLC or HPLC is recommended to avoid over-bromination .
To improve yields, optimize solvent polarity (e.g., DCM vs. acetic acid) and stoichiometry (1.1–1.3 eq. NBS). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% by area normalization) .
  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H- and 13C^{13}C-NMR. The 6-bromo substituent causes deshielding of adjacent protons (e.g., H-5 and H-7 in the aromatic region) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 226.0234 (C10_{10}H11_{11}BrN) .

Q. What storage conditions are recommended for maintaining the stability of this compound?

Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent decomposition. Moisture-sensitive analogs should be stored with desiccants. Regular stability testing via HPLC is advised to monitor degradation (e.g., dehalogenation or oxidation) .

Advanced Research Questions

Q. How can researchers functionalize this compound for structure-activity relationship (SAR) studies?

Methodological Answer : The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups. Example protocols:

  • Suzuki Coupling : React with arylboronic acids (1.2 eq.) using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C for 12–24 hours .
  • Amine Introduction : Use CuI/L-proline catalysis for Ullmann-type coupling with primary amines .
    Monitor reaction progress via LC-MS and characterize products using 19F^{19}F-NMR (if fluorinated) or X-ray crystallography .

Q. How should researchers address contradictory data in reported biological activities of this compound derivatives?

Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Resolve conflicts by:

Reproducing assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Purifying compounds to >98% purity and re-testing.

Meta-analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Q. What computational strategies are effective for predicting the pharmacological targets of this compound?

Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against targets like G-protein-coupled receptors (GPCRs) or monoamine oxidases. Validate predictions with:

  • QSAR Models : Correlate substituent effects (e.g., bromine vs. methyl) with bioactivity .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

Methodological Answer : Employ kinetic assays (e.g., fluorogenic substrates for proteases) and isothermal titration calorimetry (ITC) to measure binding affinities. For example:

  • MAO-B Inhibition : Monitor kynuramine oxidation via fluorescence (λex_{ex}=315 nm, λem_{em}=380 nm) with/without the compound .
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer : For chiral analogs, use:

  • Chiral HPLC : With a Chiralpak IA column and hexane/isopropanol (90:10) to separate enantiomers .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and DFT-simulated spectra to assign absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.